molecular formula C13H8Cl2N2O3 B5552464 2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide

2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide

Cat. No.: B5552464
M. Wt: 311.12 g/mol
InChI Key: UXTKSGXGNONLHR-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of chloro and nitro substituents on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide typically involves the reaction of 3-chloroaniline with 5-nitro-2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the completion of the reaction, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed

    Reduction: 2-chloro-N-(3-chlorophenyl)-5-aminobenzamide.

    Substitution: 2-methoxy-N-(3-methoxyphenyl)-5-nitrobenzamide.

Scientific Research Applications

2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.

    Material Science: The compound can be used as a precursor for the synthesis of advanced materials with specific electronic properties.

    Biological Studies: It is used in studies to understand the interaction of nitrobenzamides with biological systems, providing insights into their mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets in bacterial cells. The nitro group is believed to undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chlorophenyl)-5-nitrobenzamide
  • 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide
  • N-(3-chlorophenethyl)-4-nitrobenzamide

Uniqueness

2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide is unique due to the specific positioning of the chloro and nitro groups on the benzamide structure. This positioning influences its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-8-2-1-3-9(6-8)16-13(18)11-7-10(17(19)20)4-5-12(11)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTKSGXGNONLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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